Rilzabrutinib Retains Sub-nanomolar Potency Against BTK C481S Mutant Where Ibrutinib Fails
Rilzabrutinib maintains an in vitro IC50 of 1.2 nM against the BTK C481S mutant cell model, whereas ibrutinib shows a marked loss of potency with an IC50 of 1 μM [1]. This >800-fold difference is attributed to rilzabrutinib's non-covalent bond-dominated binding mode that evades the steric hindrance caused by the C481S mutation, a common resistance mechanism in patients treated with irreversible BTK inhibitors [1].
| Evidence Dimension | In vitro potency against BTK C481S mutant |
|---|---|
| Target Compound Data | IC50 = 1.2 nM |
| Comparator Or Baseline | Ibrutinib: IC50 = 1 μM (1000 nM) |
| Quantified Difference | Rilzabrutinib is ~833-fold more potent |
| Conditions | BTK C481S mutant cell model; in vitro assay |
Why This Matters
This demonstrates rilzabrutinib's unique ability to maintain therapeutic efficacy in patients who have developed resistance to irreversible BTK inhibitors due to the C481S mutation, making it a rational choice for refractory autoimmune disease populations.
- [1] Long Liu, et al. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy. Drug Des Devel Ther. 2025 Sep 11;19:8161-8180. doi: 10.2147/DDDT.S543620. View Source
